4-Methoxybutane-2-thiol, also known as 4-methoxy-2-methylbutane-2-thiol, is a sulfur-containing organic compound with the molecular formula . This compound is characterized by its distinctive black currant-like odor and is classified within the realm of organosulfur compounds. It has been identified in various food products, suggesting its potential as a flavoring agent and a biomarker for certain dietary components .
4-Methoxybutane-2-thiol is derived from natural sources, particularly in the context of food chemistry, where it has been detected in fats, oils, fruits, and teas . It falls under the broader classification of dialkyl ethers and organooxygen compounds, with its specific subclass being ethers. The compound's CAS number is 94087-83-9, and it is recognized for its potential applications in flavors and fragrances due to its olfactory properties .
The synthesis of 4-Methoxybutane-2-thiol typically involves the reaction of 4-methoxy-2-methylbutan-2-ol with hydrogen sulfide in the presence of a catalyst. This reaction occurs under controlled temperature and pressure conditions to optimize yield and purity. The general steps are as follows:
After the initial reaction, extraction and purification steps are employed to isolate the final product .
The molecular structure of 4-Methoxybutane-2-thiol can be represented as follows:
This structure indicates a branched thiol with a methoxy group attached to the butane backbone, contributing to its unique chemical properties .
4-Methoxybutane-2-thiol can undergo several types of chemical reactions:
The major products from these reactions include disulfides, sulfonic acids from oxidation, sulfides from reduction, and various substituted thiol derivatives from substitution reactions .
The mechanism of action for 4-Methoxybutane-2-thiol primarily involves its reactivity due to the thiol group (-SH). Key aspects include:
This reactivity makes 4-Methoxybutane-2-thiol significant in biochemical contexts where thiols play crucial roles in cellular processes .
The physical properties of 4-Methoxybutane-2-thiol include:
Property | Value |
---|---|
Density | 0.906 g/cm³ |
Boiling Point | 159.1 °C at 760 mmHg |
Flash Point | 50 °C |
LogP (octanol-water partition coefficient) | 1.731 |
Index of Refraction | 1.445 |
These properties indicate that the compound is a liquid at room temperature with moderate volatility .
4-Methoxybutane-2-thiol is utilized primarily in flavors and fragrances due to its pleasant aroma reminiscent of black currants. Its detection in various food products highlights its potential as a flavoring agent or additive in culinary applications. Additionally, its biochemical properties may allow for further exploration in pharmaceutical contexts, particularly involving redox chemistry and enzyme interactions .
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